molecular formula C13H21N3 B8761721 N-Benzyl-2-(piperazin-1-yl)ethan-1-amine CAS No. 135330-51-7

N-Benzyl-2-(piperazin-1-yl)ethan-1-amine

Cat. No.: B8761721
CAS No.: 135330-51-7
M. Wt: 219.33 g/mol
InChI Key: UGBYPUZLFMUDAH-UHFFFAOYSA-N
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Description

N-Benzyl-2-(piperazin-1-yl)ethan-1-amine is a secondary amine featuring a benzyl group attached to the nitrogen of an ethanamine backbone, which is further substituted with a piperazine ring (Figure 1).

Properties

CAS No.

135330-51-7

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N-benzyl-2-piperazin-1-ylethanamine

InChI

InChI=1S/C13H21N3/c1-2-4-13(5-3-1)12-15-8-11-16-9-6-14-7-10-16/h1-5,14-15H,6-12H2

InChI Key

UGBYPUZLFMUDAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Variation Key Properties/Applications References
N-Benzyl-2-(piperazin-1-yl)ethan-1-amine Benzyl group on ethanamine + piperazine Potential enzyme inhibitor (e.g., tRNA synthetase)
2-(Piperazin-1-yl)ethan-1-amine (NSC38968) No benzyl group (parent structure) Intermediate in anticancer agent synthesis
2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine Chlorophenyl on piperazine Increased steric/electronic effects vs. benzyl
N-Benzyl-2-(2-(2-fluoroethoxy)ethoxy)ethoxy)ethan-1-amine Fluoroethoxy chain on ethanamine Enhanced solubility; radiolabeling applications
N-Benzyl-2-(1H-indol-3-yl)ethan-1-amine Indole substituent on ethanamine Precursor in asymmetric synthesis of alkaloids
Key Observations:
  • Substituent Effects : Replacing the benzyl group with a chlorophenyl (as in ) introduces halogen-based electronic effects, which may alter receptor binding kinetics.
  • Functionalization : Adding ethoxy chains (e.g., fluoroethoxy in ) improves solubility and enables radiolabeling for imaging studies.
Analog-Specific Modifications
  • Chlorophenyl Variant : Introduced via nucleophilic substitution on the piperazine ring .
  • Protected Amines : tert-Butoxycarbonyl (Boc) groups are used to shield reactive amines during synthesis .
Enzyme Inhibition
  • tRNA Synthetase : N-Benzyl-2-(cyclohex-1-en-1-yl)ethan-1-amine (a close analog) showed binding to tRNA synthetase in crystallographic studies, suggesting the benzyl group may stabilize hydrophobic interactions .
  • Antimicrobial Potential: Structural analogs with aryl sulfonyl groups (e.g., SA1–SA7 in ) exhibit cytotoxicity, hinting at broad-spectrum applications.
Anti-Toxoplasma Activity

NSC38968 (parent compound) was screened for dual-target anti-Toxoplasma activity, though its efficacy was lower compared to analogs with bulkier substituents . This underscores the importance of the benzyl group in enhancing target affinity.

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